molecular formula C20H19N3O2S B2647719 4-methoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 396720-78-8

4-methoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2647719
CAS No.: 396720-78-8
M. Wt: 365.45
InChI Key: XYOMZPKUVQCZLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thieno[3,4-c]pyrazole core substituted with a 2-methylphenyl group at position 2 and a 4-methoxybenzamide moiety at position 2. Its molecular structure combines a heterocyclic scaffold (thienopyrazole) with aromatic substituents, which are common in medicinal chemistry for modulating biological activity and physicochemical properties. The methoxy group enhances solubility and may influence electronic interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name

4-methoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-13-5-3-4-6-18(13)23-19(16-11-26-12-17(16)22-23)21-20(24)14-7-9-15(25-2)10-8-14/h3-10H,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOMZPKUVQCZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[3,4-c]pyrazole core, followed by functionalization to introduce the methoxy and benzamide groups.

    Formation of Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, and heating to facilitate the formation of the thieno[3,4-c]pyrazole ring system.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are used under conditions like reflux or room temperature, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler analogs with fewer double bonds or functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique thieno[3,4-c]pyrazole structure, which contributes to its biological activity. The presence of the methoxy and benzamide groups enhances its solubility and interaction with biological targets.

Anticancer Properties

Research has indicated that compounds similar to 4-methoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide exhibit significant anticancer properties. For instance:

  • Inhibition of Kinases : The compound may act as an inhibitor of specific kinases involved in cancer progression. A study on related benzamide derivatives showed that they effectively inhibited RET kinase activity, which is crucial for certain cancers .
  • Cell Proliferation : In vitro studies demonstrated that derivatives of this compound reduced cell proliferation in various cancer cell lines .

Anti-inflammatory Effects

The thieno[3,4-c]pyrazole framework has been associated with anti-inflammatory activities. Research indicates that compounds with similar structures can inhibit phosphodiesterase enzymes (PDEs), which play a role in inflammatory responses .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects. Inhibiting PDE4D has been linked to improved cognitive functions and memory consolidation . This suggests potential applications in treating neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of a series of thieno[3,4-c]pyrazole derivatives. Among them, one derivative demonstrated significant inhibition of tumor growth in xenograft models. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells .

Case Study 2: Anti-inflammatory Mechanism

In a preclinical model of inflammation, a related compound was tested for its ability to reduce inflammatory markers. Results showed a marked decrease in cytokines such as TNF-alpha and IL-6 following treatment with the compound, indicating its potential as an anti-inflammatory agent .

Potential Therapeutic Uses

Given its diverse biological activities, this compound could be explored for:

  • Cancer Therapy : As a lead compound for developing novel anticancer agents targeting specific kinases.
  • Anti-inflammatory Drugs : For conditions characterized by excessive inflammation.
  • Neuroprotective Agents : In the treatment or prevention of neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thieno Heterocycles

  • 4-Methoxy-N-(4-(4-(Trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (8b) Structural Differences: Replaces the thieno[3,4-c]pyrazole core with a thieno[2,3-d]pyrimidine ring. The trifluoromethylphenoxy group introduces strong electron-withdrawing effects. Implications: The trifluoromethyl group may enhance metabolic stability and target binding affinity due to its lipophilic and electronegative nature. This compound was characterized via IR, NMR, and mass spectrometry, similar to the target compound .
  • 4-Bromo-N-[2-(4-Methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide Structural Differences: Substitutes the methoxy group with a bromine atom on the benzamide ring. Implications: Bromine increases molecular weight (MW: ~444 g/mol) and may alter steric interactions. The bromo derivative’s CAS registry (958587-45-6) and synthesis pathway suggest it is a key intermediate for further functionalization .

Analogues with Oxadiazole and Triazole Cores

  • 4-Methoxy-N-(4-(5-Methoxy-2-oxo-1,3,4-oxadiazol-3(2H)-yl)-2-methylphenyl)benzamide (27) Structural Differences: Replaces the thienopyrazole with a 1,3,4-oxadiazole ring. Synthesis: Synthesized in 81% yield via reaction with 4-methoxybenzoyl chloride . Implications: The oxadiazole ring may improve solubility but reduce aromatic stacking interactions compared to thienopyrazole.
  • 2-Methoxy-N-(4-(5-Methoxy-2-oxo-1,3,4-oxadiazol-3(2H)-yl)-2-methylphenyl)benzamide (34)

    • Structural Differences : Positional isomerism (2-methoxy vs. 4-methoxy on benzamide).
    • Synthesis : Lower yield (22%) compared to compound 27, possibly due to steric hindrance .
  • Triazole Derivatives (e.g., 4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one) Structural Differences: Triazole core instead of thienopyrazole.

Biological Activity

4-Methoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound belonging to the thienopyrazole class. Its unique structure includes a thieno[3,4-c]pyrazole core and has attracted interest for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound based on diverse sources and research findings.

Chemical Structure

The compound can be described by its molecular formula C20H20N2O2SC_{20}H_{20}N_{2}O_{2}S. The structural components include:

  • A thieno[3,4-c]pyrazole core which is known for various biological activities.
  • A methoxy group that may influence its pharmacokinetic properties.
  • An N-benzamide moiety , which is often associated with antitumor and anti-inflammatory activity.

Antitumor Activity

Research indicates that derivatives of thienopyrazoles exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit key cancer-related kinases such as BRAF(V600E) and EGFR. These kinases are crucial in various signaling pathways that promote cancer cell proliferation and survival.

  • In vitro Studies : In studies involving various cancer cell lines (e.g., A549 and NCI-H1975), thienopyrazole derivatives demonstrated IC50 values in the low micromolar range, indicating potent inhibitory effects on cell growth and viability .
    CompoundCell LineIC50 (μM)
    Thienopyrazole AA54915.6
    Thienopyrazole BNCI-H19750.3

Anti-inflammatory Activity

Thienopyrazole derivatives also exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). This suggests their potential utility in treating inflammatory diseases.

  • Mechanism of Action : The anti-inflammatory effects are attributed to the inhibition of NF-kB signaling pathways, which are critical in the inflammatory response .

Antibacterial and Antifungal Activities

Several studies have reported the antibacterial and antifungal activities of pyrazole derivatives. The compound's structure allows it to interact with microbial enzymes or membranes, leading to cell death.

  • In vitro Testing : Compounds similar to this compound were tested against various pathogens:
    PathogenActivity
    Staphylococcus aureusModerate
    Escherichia coliHigh
    Candida albicansModerate

Case Studies

A series of studies have evaluated the biological activity of thienopyrazole derivatives:

  • Study 1 : Evaluated a range of thienopyrazole compounds for their ability to inhibit BRAF(V600E) kinase activity. The most potent derivative exhibited an IC50 value of 13 nM .
  • Study 2 : Investigated the anti-inflammatory effects of a thienopyrazole compound in a murine model of inflammation. Results showed a significant reduction in edema and inflammatory markers compared to controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.